"Methyl 5-(bromomethyl)-2-chlorobenzoate" chemical properties
"Methyl 5-(bromomethyl)-2-chlorobenzoate" chemical properties
An In-Depth Technical Guide to Methyl 5-(bromomethyl)-2-chlorobenzoate: Properties, Synthesis, and Applications
Introduction and Strategic Overview
Methyl 5-(bromomethyl)-2-chlorobenzoate is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a halogenated aromatic ester, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its functional groups: a methyl ester that can undergo hydrolysis or amidation, and a highly reactive benzylic bromide handle ideal for nucleophilic substitution reactions.
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the compound's core chemical properties, a validated synthetic pathway, its characteristic reactivity profile, and its applications as a key intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). The structural relationship to the core of important hypoglycemic drugs highlights its relevance in modern medicinal chemistry.[1][2]
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. While the nomenclature can vary, this guide focuses on the isomer where the bromomethyl group is at the 5-position of the benzene ring relative to the ester.
| Property | Value | Source(s) |
| CAS Number | 153203-54-4 | [3] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| IUPAC Name | methyl 5-(bromomethyl)-2-chlorobenzoate | N/A |
| Synonyms | 3-Bromomethyl-5-chlorobenzoate | [3] |
| Physical Form | Solid / Liquid (Varies by purity) | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Mechanistic Rationale
The synthesis of methyl 5-(bromomethyl)-2-chlorobenzoate is typically achieved via a two-step process starting from 2-chloro-5-methylbenzoic acid. This pathway is efficient and relies on well-established, high-yielding reactions common in organic synthesis.
Step 1: Fischer Esterification The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification, catalyzed by a strong acid in methanol, is the most direct and economical method. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.
Step 2: Radical Bromination The crucial transformation is the selective bromination of the benzylic methyl group. This is accomplished using a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes competing aromatic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The mechanism proceeds via a stabilized benzylic radical intermediate, ensuring high selectivity for the desired product.
Experimental Protocol: Synthesis via Radical Bromination
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Esterification: Dissolve 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the solution.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude methyl 2-chloro-5-methylbenzoate, which can be used directly in the next step.
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Bromination: Dissolve the crude methyl 2-chloro-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
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Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
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Heat the mixture to reflux (approx. 80°C) and stir. The reaction is often initiated with a heat lamp.
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Monitor the reaction by TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure methyl 5-(bromomethyl)-2-chlorobenzoate.[5]
Caption: Synthetic pathway for Methyl 5-(bromomethyl)-2-chlorobenzoate.
Reactivity Profile and Synthetic Utility
The primary utility of methyl 5-(bromomethyl)-2-chlorobenzoate stems from the high reactivity of the benzylic bromide group. This functional group is an excellent electrophile, making the molecule an ideal alkylating agent for a wide range of nucleophiles in Sₙ2 reactions.
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N-Alkylation: Reacts readily with primary and secondary amines to form substituted benzylamines, a common structural motif in pharmaceuticals.
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O-Alkylation: Reacts with alcohols and phenols under basic conditions to form benzyl ethers.
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S-Alkylation: Reacts with thiols to produce benzyl thioethers.
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C-Alkylation: Serves as an electrophile for carbanions, such as those derived from malonic esters or beta-ketoesters, to form new carbon-carbon bonds.
This versatile reactivity allows for the strategic introduction of the 2-chloro-5-(methoxycarbonyl)benzyl moiety into target molecules, providing a scaffold for further chemical diversification.[6]
Caption: Reactivity of the benzylic bromide with various nucleophiles.
Safety, Handling, and Storage
Methyl 5-(bromomethyl)-2-chlorobenzoate is a reactive and corrosive chemical that requires careful handling to ensure personnel safety.[7][8]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3][7][8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8]
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3] Refrigeration at 2-8°C is recommended to maintain long-term stability.[3]
Conclusion
Methyl 5-(bromomethyl)-2-chlorobenzoate is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is centered on the electrophilic nature of the benzylic bromide, which allows for efficient alkylation of a diverse range of nucleophiles. For drug development professionals, this compound represents a key tool for scaffold decoration and the synthesis of novel chemical entities, particularly within therapeutic areas where the substituted benzoic acid motif is prevalent. Proper understanding of its synthesis, handling, and reactivity is essential for its effective and safe application in the laboratory.
References
-
A B Enterprises. (n.d.). solid METHYL-5-BROMO-2-CHLORO BENZOATE. IndiaMART. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Eureka. Retrieved from [Link]
-
Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy methyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Synthesis: The Role of Methyl 5-amino-2-chlorobenzoate in Pharma R&D. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. data.epo.org [data.epo.org]
- 3. 668262-52-0|Methyl 2-(bromomethyl)-5-chlorobenzoate|BLD Pharm [bldpharm.com]
- 4. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synquestlabs.com [synquestlabs.com]
